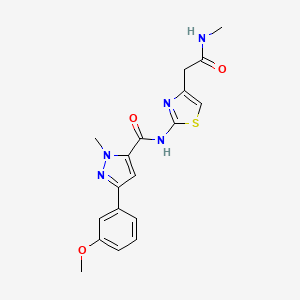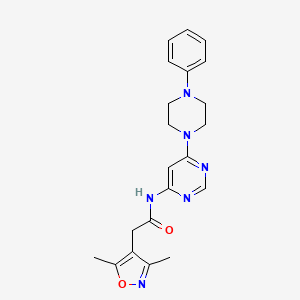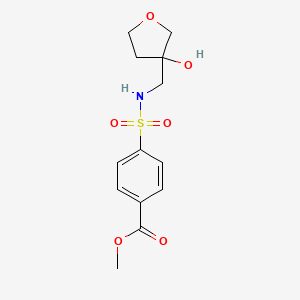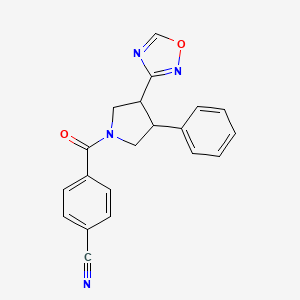
3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Research
The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are warranted to explore its mechanism of action and efficacy against specific cancer types .
Anti-Inflammatory Properties
Due to its thiazole ring and carboxamide group, this compound could possess anti-inflammatory properties. It might modulate inflammatory pathways by targeting specific enzymes or receptors. Researchers have explored its effects in animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced cytokine release. Understanding its molecular interactions could lead to novel anti-inflammatory drug development .
Antibacterial Activity
The thiazole moiety often exhibits antibacterial potential. Researchers have evaluated this compound against various bacterial strains, including both Gram-positive and Gram-negative species. Its inhibitory effects on bacterial growth and biofilm formation make it a promising candidate for further investigation. Structural modifications could enhance its potency and selectivity .
Neuroprotective Effects
Considering the compound’s unique structure, it may have neuroprotective properties. Studies in neuronal cell cultures or animal models could reveal its impact on oxidative stress, neuroinflammation, and neuronal survival. Neurodegenerative diseases like Alzheimer’s or Parkinson’s could benefit from targeted therapies involving this compound .
Antiviral Potential
The thiazole-based scaffold has been explored for antiviral drug development. Researchers have investigated its effects against RNA or DNA viruses, including herpesviruses, influenza, and HIV. By understanding its mode of action, we can design derivatives with improved antiviral activity and reduced toxicity .
Metabolic Disorders
The compound’s carboxamide group suggests potential interactions with metabolic pathways. Researchers have studied its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. It may hold promise for managing conditions like diabetes or obesity .
Chemical Biology and Target Identification
Researchers can use this compound as a chemical probe to identify its cellular targets. Techniques like affinity chromatography, proteomics, or mass spectrometry can reveal proteins interacting with it. Understanding these interactions informs drug discovery efforts and sheds light on cellular processes .
Pharmacokinetics and Toxicology
Investigating its absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Additionally, assessing its safety profile and potential toxicities ensures responsible drug development. Animal studies and in vitro assays provide valuable data for these aspects .
特性
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-19-16(24)8-12-10-27-18(20-12)21-17(25)15-9-14(22-23(15)2)11-5-4-6-13(7-11)26-3/h4-7,9-10H,8H2,1-3H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLJUTVATGUOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2768527.png)

![N-(cyanomethyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2768531.png)

![1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2768533.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2768534.png)
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768535.png)
![1-Phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2768538.png)
![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2768543.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2768545.png)
